molecular formula C23H20N4O5 B455744 5-[(4-METHYL-2-NITROPHENOXY)METHYL]-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-FURAMIDE

5-[(4-METHYL-2-NITROPHENOXY)METHYL]-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-FURAMIDE

Cat. No.: B455744
M. Wt: 432.4g/mol
InChI Key: AMPLDTQJIOPFKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-METHYL-2-NITROPHENOXY)METHYL]-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-FURAMIDE is an organic compound with a complex structure that includes a nitro group, a pyrazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-METHYL-2-NITROPHENOXY)METHYL]-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-FURAMIDE typically involves multiple steps. The starting materials include 2-nitro-4-methylphenol, 4-(1H-pyrazol-1-ylmethyl)aniline, and 2-furoyl chloride. The synthesis can be summarized as follows:

    Formation of 2-nitro-4-methylphenoxy methyl intermediate: This step involves the reaction of 2-nitro-4-methylphenol with formaldehyde to form the corresponding methyl ether.

    Coupling with 4-(1H-pyrazol-1-ylmethyl)aniline: The intermediate is then reacted with 4-(1H-pyrazol-1-ylmethyl)aniline in the presence of a base to form the desired amine.

    Acylation with 2-furoyl chloride: Finally, the amine is acylated with 2-furoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-METHYL-2-NITROPHENOXY)METHYL]-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-[(4-METHYL-2-NITROPHENOXY)METHYL]-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-FURAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe to study biological pathways involving nitro and pyrazole groups.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(4-METHYL-2-NITROPHENOXY)METHYL]-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-FURAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The pyrazole ring can bind to specific enzymes or receptors, modulating their activity. The furan ring can participate in various chemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: Similar structure with a pyrazole ring and phenyl group.

    2-(1H-pyrazol-1-yl)pyridine: Contains a pyrazole ring and is used in similar chemical reactions.

Uniqueness

5-[(4-METHYL-2-NITROPHENOXY)METHYL]-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-FURAMIDE is unique due to the presence of both nitro and furan groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H20N4O5

Molecular Weight

432.4g/mol

IUPAC Name

5-[(4-methyl-2-nitrophenoxy)methyl]-N-[4-(pyrazol-1-ylmethyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C23H20N4O5/c1-16-3-9-21(20(13-16)27(29)30)31-15-19-8-10-22(32-19)23(28)25-18-6-4-17(5-7-18)14-26-12-2-11-24-26/h2-13H,14-15H2,1H3,(H,25,28)

InChI Key

AMPLDTQJIOPFKJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)CN4C=CC=N4)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)CN4C=CC=N4)[N+](=O)[O-]

Origin of Product

United States

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